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CAS No.: 115699-74-6

Cat. No.: B039625 Get Quote

Abstract
2-Chloro-N-pyrazin-2-ylacetamide (CAS: 115699-74-6) is a versatile electrophilic scaffold

utilized extensively in modern drug discovery. Its utility spans two critical domains: as a

covalent warhead for targeting non-catalytic cysteine residues in kinases and proteases, and

as a synthetic linchpin for generating diverse pyrazine-containing heterocyclic libraries.[1] This

guide provides validated protocols for its synthesis, reactivity profiling, and application in

fragment-based drug discovery (FBDD).[1]

Introduction: The Electrophilic Pyrazine Scaffold
In the landscape of targeted covalent inhibitors (TCIs), the

-chloroacetamide moiety is a "privileged" warhead.[1] Unlike highly reactive acrylamides,
chloroacetamides offer tunable reactivity via the

mechanism, specifically targeting nucleophilic cysteine thiols.[1]

The incorporation of the pyrazine ring provides distinct pharmacological advantages over

simple phenyl analogs:

H-Bond Acceptor Capacity: The pyrazine nitrogens (N1/N4) serve as critical hydrogen bond

acceptors, often anchoring the molecule within the ATP-binding pocket of kinases.[1]
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Metabolic Stability: Pyrazines are generally more resistant to oxidative metabolism

compared to electron-rich phenyl rings.[1]

Lipophilicity Modulation: The nitrogen content lowers

relative to carbocyclic bioisosteres, improving aqueous solubility and oral bioavailability.[1]

Mechanism of Action
The biological activity is driven by the electrophilic

-carbon, which undergoes nucleophilic attack by the thiolate anion of a cysteine residue (e.g.,
Cys481 in BTK or Cys145 in SARS-CoV-2 Mpro), resulting in an irreversible thioether adduct.
[1]

Visualizing the Workflow
The following diagram outlines the central role of 2-chloro-N-pyrazin-2-ylacetamide in

transforming raw materials into bioactive covalent probes and diverse libraries.
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Figure 1: Strategic workflow for utilizing 2-chloro-N-pyrazin-2-ylacetamide in synthesis and

chemical biology.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-pyrazin-2-
ylacetamide
Context: High-purity synthesis is required to avoid bis-acylation byproducts.

Reagents:
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2-Aminopyrazine (1.0 eq)[2]

Chloroacetyl chloride (1.2 eq)[1]

Triethylamine (TEA) (1.5 eq) or Pyridine[1]

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

Preparation: Dissolve 2-aminopyrazine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a

round-bottom flask under an inert atmosphere (

or Ar).

Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Critical: Rapid

addition causes exotherms that degrade the pyrazine ring.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (EtOAc/Hexane 1:1) or LC-MS (

).

Workup: Quench with saturated

solution. Extract with DCM (

mL). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography

(0-40% EtOAc in Hexane).

Yield: Typical yields range from 75–85%.[1]

Protocol B: Covalent Reactivity Profiling ( Assessment)
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Context: Determining if the scaffold is suitable for a specific protein target.[1]

Objective: Measure the intrinsic reactivity of the chloroacetamide warhead against a model thiol

(Glutathione or N-acetylcysteine) before protein testing.

Procedure:

Assay Buffer: PBS (pH 7.4) with 10%

(for NMR monitoring).

Reaction Mix: Mix 2-chloro-N-pyrazin-2-ylacetamide (10 mM) with Glutathione (reduced,

20 mM) in the NMR tube.

Monitoring: Acquire

-NMR spectra at t=0, 15, 30, 60, and 120 mins.

Analysis: Track the disappearance of the singlet peak at

ppm (

) and the appearance of the thioether product.

Interpretation:

min: Highly reactive (High risk of off-target toxicity).[1]

hours: Ideal "Goldilocks" zone for targeted covalent drugs.[1]

hours: Low reactivity (Requires Finkelstein activation with KI).

Protocol C: Synthesis of Thieno[2,3-b]pyridine Libraries
Context: Utilizing the scaffold to build complex heterocycles via Thorpe-Ziegler cyclization.[1]

Reagents:

2-Chloro-N-pyrazin-2-ylacetamide[3][4]

2-Mercaptonicotinonitrile derivative[5]
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Sodium Ethoxide (NaOEt) or TEA[1]

Procedure:

Alkylation: Dissolve the mercaptonicotinonitrile (1.0 eq) and the chloroacetamide (1.0 eq) in

Ethanol. Add TEA (cat.). Reflux for 2 hours to form the S-alkylated intermediate.

Cyclization: Add NaOEt (1.2 eq) and reflux for an additional 4 hours. The base triggers

intramolecular attack of the methylene active hydrogen on the nitrile carbon.

Isolation: Cool to room temperature. The product (an amino-thienopyridine derivative) usually

precipitates. Filter and wash with cold ethanol.

Key Applications & Case Studies
Fragment-Based Drug Discovery (FBDD)
In FBDD, 2-chloro-N-pyrazin-2-ylacetamide serves as a "covalent fragment." Libraries of

these fragments are screened against proteins (e.g., KRAS G12C, BTK) using Mass

Spectrometry.

Advantage: The pyrazine nitrogen can form a specific interaction with the hinge region of

kinases, orienting the chloroacetamide toward a non-catalytic cysteine (e.g., Cys481 in

BTK), converting a weak reversible binder into a potent irreversible inhibitor.[1]

Antitubercular Agents
Derivatives of N-(pyrazin-2-yl)acetamide have shown efficacy against Mycobacterium

tuberculosis. The pyrazine core mimics the first-line drug Pyrazinamide, while the amide

extension allows for probing of the ribosomal interface or fatty acid synthase enzymes.[1]

Sodium Channel Blockers
Research indicates that pyrazine carboxamide derivatives (structurally related to the title

compound) act as ligands for epithelial sodium channels (ENaC).[1] The chloroacetamide

intermediate allows for the rapid attachment of diverse hydrophobic tails required to block the

channel pore.[1]
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Safety & Handling (Critical)
Hazard Class: Skin Sensitizer (Category 1), Acute Toxicity (Oral/Dermal).[1]

Alkylating Potential: As an

-chloroacetamide, this compound is a direct alkylating agent.[1] It can alkylate DNA and
proteins indiscriminately if exposure is high.

Handling:

Double Glove: Use Nitrile gloves (double layer recommended).[1]

Fume Hood: All solids and solutions must be handled in a certified chemical fume hood.[1]

Quenching: Destroy excess reagents and waste with a 10% solution of aqueous ammonia

or sodium thiosulfate to open the lactam/displace the chloride before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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